1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a cyclopropanesulfonyl group and a phenylethyl group attached to the piperazine ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine typically involves the reaction of piperazine with cyclopropanesulfonyl chloride and 2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted piperazines with various functional groups
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and psychiatric conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: Interacting with neurotransmitter receptors in the brain, leading to modulation of neuronal activity.
Inhibiting enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular processes.
Modulating ion channels: Affecting the function of ion channels, which can alter the electrical activity of cells.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)piperazine can be compared with other similar compounds, such as:
1-(2-Phenylethyl)piperazine: Lacks the cyclopropanesulfonyl group, which may result in different chemical and biological properties.
1-(Cyclopropanesulfonyl)piperazine: Lacks the phenylethyl group, which may affect its pharmacological activities.
4-(2-Phenylethyl)piperazine: Lacks the cyclopropanesulfonyl group, which may influence its reactivity and applications.
The uniqueness of this compound lies in the combination of the cyclopropanesulfonyl and phenylethyl groups, which impart distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-phenylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)17-12-10-16(11-13-17)9-8-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLANPQSAQWPETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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